3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H19NO3·HCl and a molecular weight of 237.73 g/mol . It is also known by its IUPAC name, N-tetrahydro-2H-pyran-4-ylvaline hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 3-methyl-2-[(oxan-4-yl)amino]butanoic acid with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of an organic solvent and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-2-[(oxan-4-yl)amino]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Amino-3-Phenylbutyric Acid Hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Amino-3-(4-Hydroxy-Phenyl)-4-Methyl-Pentanoic Acid Hydrochloride: Another similar compound with variations in the amino acid structure, resulting in different biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications in various fields of research.
Properties
Molecular Formula |
C10H20ClNO3 |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-methyl-2-(oxan-4-ylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-7(2)9(10(12)13)11-8-3-5-14-6-4-8;/h7-9,11H,3-6H2,1-2H3,(H,12,13);1H |
InChI Key |
IVNSHVYSZZVVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC1CCOCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.